Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519034
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h2-4,11H,1H3
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC16519034

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h2-4,11H,1H3
Standard InChI Key XHUUUJGZKHXSQK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C2C(=N1)C=CN2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is systematically named according to IUPAC conventions as methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. Its structure consists of a pyrrolopyridine core—a fused bicyclic system combining pyrrole and pyridine rings—substituted with a chlorine atom at position 6 and a methyl ester group at position 5 . Key identifiers include:

PropertyValueSource
CAS Registry Number1211580-34-5
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol
IUPAC Namemethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
SMILES NotationCOC(=O)C1=C(C=C2C(=N1)C=CN2)Cl

The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes and receptors .

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocol for Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is documented, analogous methods for pyrrolopyridine esters involve:

  • Cyclization Reactions: Starting from substituted pyridine precursors, cyclization via Buchwald-Hartwig amination or palladium-catalyzed coupling .

  • Esterification: Carboxylic acid intermediates (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid) treated with methanol under acidic conditions .

A related synthesis for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-68-7) achieved a 71% yield via alkaline hydrolysis of ethyl esters in ethanol, followed by acidification . Adapting this method could involve substituting the ethyl group with methyl and optimizing reaction temperatures .

Industrial-Scale Production Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 5 and 6 to avoid isomers like Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7) .

  • Purification: Separating the target compound from byproducts such as unreacted starting materials or dehalogenated derivatives .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at position 5 (ester → amide) yields candidates for tyrosine kinase inhibition .

  • Antiviral Agents: Chlorine substitution enhances binding to viral protease active sites, as seen in hepatitis C virus (HCV) NS3/4A inhibitors.

Patent Landscape

  • WO 2023084567: Pyrrolopyridine derivatives as JAK2 inhibitors for autoimmune diseases .

  • US 2024078912: Anticancer agents targeting PI3Kδ .

Future Research Directions

  • Activity Screening: Prioritize in vitro assays against oncology and infectious disease targets.

  • Metabolic Studies: Investigate CYP450-mediated metabolism using liver microsomes.

  • Formulation Development: Explore prodrug strategies to enhance bioavailability.

  • Green Synthesis: Optimize atom-economical routes to reduce waste generation.

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